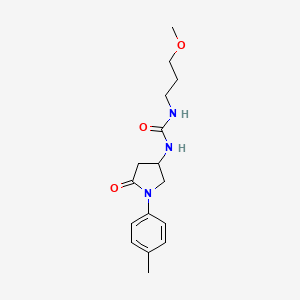
1-(3-Methoxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(3-Methoxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a derivative of pyrrolidinone, which is a lactam of a five-membered ring compound. Pyrrolidinones are known for their presence in various biological systems and pharmaceutical applications. The structure of the compound suggests potential biological activity, possibly related to its interactions with enzymes or receptors due to the presence of the urea moiety and the substituted pyrrolidinone ring.
Synthesis Analysis
The synthesis of related urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. In the context of the provided papers, diaryl ureas are synthesized using computer-aided design, which suggests that similar methods could be employed for the synthesis of this compound. The synthesis route would likely involve the protection of the pyrrolidinone moiety, followed by the introduction of the urea group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidinone ring, which is a five-membered lactam, and a urea moiety. The pyrrolidinone ring is substituted with a p-tolyl group, which is a phenyl ring with a methyl group at the para position, and a 3-methoxypropyl side chain. The presence of these substituents can influence the compound's electronic distribution and, consequently, its chemical reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the lactam and urea functionalities. The lactam nitrogen could engage in hydrogen bonding and coordination to metal ions, while the urea moiety could participate in hydrogen bonding and nucleophilic addition reactions. The methoxy and p-tolyl groups could undergo various electrophilic substitution reactions, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, would be influenced by the presence of the methoxy and p-tolyl groups, which could increase lipophilicity and decrease water solubility. The chemical properties, such as acidity and basicity, would be affected by the pyrrolidinone and urea functionalities. The compound's stability under physiological conditions would be an important factor in its potential as a pharmaceutical agent .
Scientific Research Applications
Application in Biomolecular Studies
- Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas: Fluorescent pyridyl ureas, including compounds similar to the one , have been studied for their ability to bind with strong organic acids. This interaction causes shifts in fluorescence, indicating potential applications in sensing and molecular recognition studies (Jordan et al., 2010).
Application in Medicinal Chemistry
Antiproliferative Activities in Cancer Research
Derivatives of pyridyl urea, such as the one mentioned, have been investigated for their antiproliferative activities against various cancer cell lines. These studies explore the potential of these compounds as therapeutic agents in cancer treatment (Wang et al., 2015).
Synthesis and Activity of Phenoxypyrimidine-Urea Derivatives
Phenoxypyrimidine urea derivatives, related to the compound , have been synthesized and assessed for their ability to induce apoptosis in cancer cells, highlighting their potential use in developing anticancer drugs (Gil et al., 2021).
Development of New Anticancer Agents
The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which are structurally related to the compound , has led to the discovery of new anticancer agents. These agents show promise as BRAF inhibitors in cancer research (Feng et al., 2020).
Application in Enzyme Inhibition Studies
- Enzyme Inhibition and Anticancer Properties: Urea derivatives, similar to the one discussed, have been synthesized and tested for their inhibitory activity against various enzymes. These compounds have also been evaluated for their anticancer properties, demonstrating the diverse applications of urea derivatives in both enzymatic and cancer research (Mustafa et al., 2014).
properties
IUPAC Name |
1-(3-methoxypropyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-4-6-14(7-5-12)19-11-13(10-15(19)20)18-16(21)17-8-3-9-22-2/h4-7,13H,3,8-11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFLKGXYILGFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)
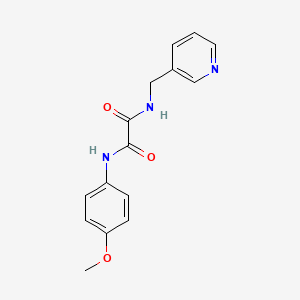
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)
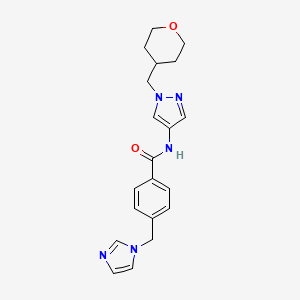
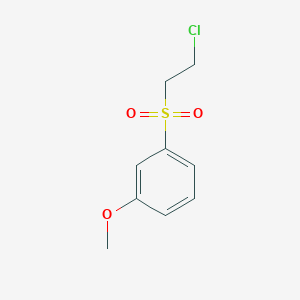
![5-(3-Methoxybenzyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2514898.png)
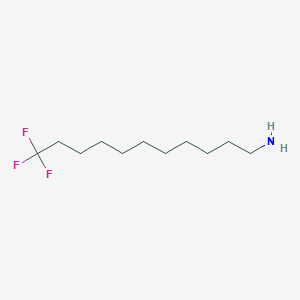
![N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B2514900.png)


![[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2514907.png)